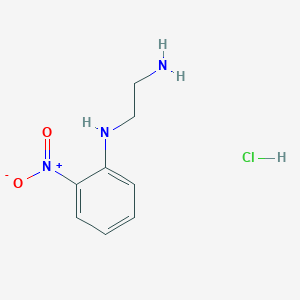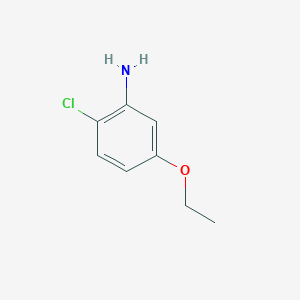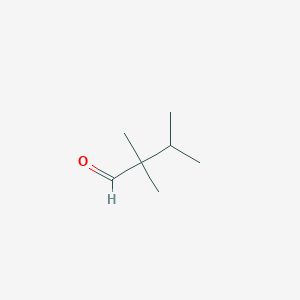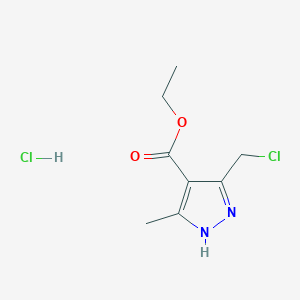
N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride
Overview
Description
“N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride” is a chemical compound with the CAS Number: 86419-71-8 . It has a molecular weight of 217.65 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N1- (2-nitrophenyl)-1,2-ethanediamine hydrochloride . The InChI code is 1S/C8H11N3O2.ClH/c9-5-6-10-7-3-1-2-4-8 (7)11 (12)13;/h1-4,10H,5-6,9H2;1H .Physical And Chemical Properties Analysis
This compound has a melting point of 180-181 degrees Celsius . It is typically stored at room temperature .Scientific Research Applications
Environmental Impact and Removal Techniques
Nitrosamines, including compounds structurally related to N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride, are emerging pollutants of concern in water technology due to their formation as disinfection by-products and their high genotoxicity and cytotoxicity compared to regulated disinfection by-products. Studies on nitrosamines like NDMA and their precursors in water and wastewater emphasize the need for efficient removal techniques, given their anthropogenic origins and the health risks posed to consumers. Advanced oxidation processes, photolytic methods, and biological treatments are among the researched methods for mitigating these compounds in water systems (Nawrocki & Andrzejewski, 2011; Sgroi et al., 2018).
Analytical Chemistry and Detection Methods
The detection and analysis of nitrophenols, including nitrophenyl-based compounds, in the environment underscore the importance of sensitive and accurate analytical techniques. High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are key methods for identifying and quantifying nitrophenols in various matrices, highlighting the relevance of such compounds in atmospheric chemistry and environmental monitoring (Harrison et al., 2005).
Corrosion Inhibition in Industrial Applications
Organic compounds containing nitrophenyl groups may serve as effective corrosion inhibitors in acidic solutions, protecting metals during industrial cleaning processes. The presence of heteroatoms (O, S, N, P) and π-electrons in these molecules facilitates their role as inhibitors, preventing metallic dissolution and highlighting the utility of such compounds in materials science and engineering (Goyal et al., 2018).
Potential Applications in Greenhouse Gas Mitigation
Nitrous oxide (N2O) emissions from aquaculture and other agricultural practices are a significant concern due to their impact on global warming. Research into the microbial mechanisms of N2O production, including the role of organic nitrogen compounds, can inform strategies to reduce these emissions, suggesting potential environmental applications for related nitrophenyl compounds in understanding and mitigating greenhouse gas emissions (Hu et al., 2012).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
properties
IUPAC Name |
N'-(2-nitrophenyl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-5-6-10-7-3-1-2-4-8(7)11(12)13;/h1-4,10H,5-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJKUIHKEAYYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride](/img/structure/B3388147.png)





![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3388182.png)
![2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3388187.png)
![13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B3388215.png)
![N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B3388234.png)

![Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-](/img/structure/B3388244.png)
![3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid](/img/structure/B3388249.png)
